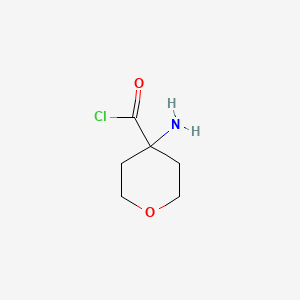
4-Aminooxane-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminooxane-4-carbonyl chloride is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of an amino group (-NH2) and a carbonyl chloride group (-COCl) attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-aminooxane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminooxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl compounds to alcohols or amines.
Major Products Formed
Amides: Formed through nucleophilic substitution with amines.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
4-Aminooxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-aminooxane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved . The amino group can also participate in reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminooxane-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Aminotetrahydropyran-4-carbonyl Chloride: Another oxane derivative with similar reactivity.
Uniqueness
4-Aminooxane-4-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the oxane ring. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic applications .
Propiedades
Número CAS |
761340-01-6 |
|---|---|
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
4-aminooxane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2 |
Clave InChI |
NUCKJGIGTYIHIW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















